molecular formula C8H5ClF3NO2 B2472890 2,2,2-Trifluoroethyl 5-chloropyridine-2-carboxylate CAS No. 1820687-46-4

2,2,2-Trifluoroethyl 5-chloropyridine-2-carboxylate

Cat. No.: B2472890
CAS No.: 1820687-46-4
M. Wt: 239.58
InChI Key: ZJMXSQNHLODRSG-UHFFFAOYSA-N
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Description

2,2,2-Trifluoroethyl 5-chloropyridine-2-carboxylate is a chemical compound with the molecular formula C8H5ClF3NO2 and a molecular weight of 239.58 g/mol . It is known for its unique structural features, which include a trifluoroethyl group and a chloropyridine moiety. This compound is used in various scientific research applications due to its reactivity and potential biological activities.

Preparation Methods

The synthesis of 2,2,2-Trifluoroethyl 5-chloropyridine-2-carboxylate typically involves the esterification of 5-chloropyridine-2-carboxylic acid with 2,2,2-trifluoroethanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond . The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

2,2,2-Trifluoroethyl 5-chloropyridine-2-carboxylate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom on the pyridine ring can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions. Common reagents for these reactions include sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Hydrolysis: The ester bond can be hydrolyzed to yield 5-chloropyridine-2-carboxylic acid and 2,2,2-trifluoroethanol. This reaction is typically carried out under acidic or basic conditions using reagents like hydrochloric acid (HCl) or sodium hydroxide (NaOH).

    Oxidation and Reduction: While specific oxidation and reduction reactions involving this compound are less common, the trifluoroethyl group can undergo oxidation to form trifluoroacetic acid derivatives under strong oxidative conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2,2,2-Trifluoroethyl 5-chloropyridine-2-carboxylate is utilized in various scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s reactivity makes it useful in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Research into potential therapeutic applications includes its use as a precursor for drug candidates targeting specific biological pathways.

    Industry: It is employed in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers and coatings.

Mechanism of Action

The mechanism by which 2,2,2-Trifluoroethyl 5-chloropyridine-2-carboxylate exerts its effects is primarily through its reactivity with various biological molecules. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact more readily with lipid membranes and proteins. The chloropyridine moiety can participate in hydrogen bonding and π-π interactions with biological targets, influencing enzyme activity and receptor binding.

Comparison with Similar Compounds

Similar compounds to 2,2,2-Trifluoroethyl 5-chloropyridine-2-carboxylate include:

    2,2,2-Trifluoroethyl 3-chloropyridine-2-carboxylate: Differing only in the position of the chlorine atom, this compound may exhibit different reactivity and biological activity.

    2,2,2-Trifluoroethyl 5-bromopyridine-2-carboxylate:

    2,2,2-Trifluoroethyl 5-fluoropyridine-2-carboxylate: The fluorine atom can further enhance the compound’s stability and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2,2,2-trifluoroethyl 5-chloropyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF3NO2/c9-5-1-2-6(13-3-5)7(14)15-4-8(10,11)12/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJMXSQNHLODRSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Cl)C(=O)OCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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